molecular formula C5H12ClNO2 B2656275 trans-4-(Aminomethyl)oxolan-3-ol hydrochloride CAS No. 1630907-30-0

trans-4-(Aminomethyl)oxolan-3-ol hydrochloride

Cat. No. B2656275
CAS RN: 1630907-30-0
M. Wt: 153.61
InChI Key: IQIRTMUGIHHZTM-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-(Aminomethyl)oxolan-3-ol hydrochloride, also known as Tris-HCl, is a widely used biological buffer in various biochemical and molecular biology experiments. It is a zwitterionic compound with a pKa value of 8.1, which makes it an effective buffer in the physiological pH range of 7.0-9.0. Tris-HCl is synthesized using a straightforward and cost-effective method, and it has numerous advantages over other biological buffers.

Scientific Research Applications

Phytoremediation Enhancements

One notable application involves phytoremediation, where the compound's physicochemical properties, such as hydrophobicity and bioavailability, are leveraged to enhance the uptake and degradation of pollutants by plants. This process involves the sorption, uptake, and metabolic transformation of toxic substances, leading to their detoxification or sequestration within plant tissues. The study by Dietz and Schnoor (2001) illustrates the potential of modifying plants to improve their capacity for phytoremediation, specifically in detoxifying and transforming xenobiotic chemicals through metabolic processes, including oxidation and conjugation (Dietz & Schnoor, 2001).

Biofuel Production Optimization

In the context of renewable energy, the compound has been studied for its role in optimizing biofuel production through the transesterification process. Research by Leung and Guo (2006) on the transesterification of edible Canola oil and used frying oil highlights the importance of selecting appropriate catalysts and optimizing process variables to enhance biodiesel yield and quality. This research underscores the potential of trans-4-(Aminomethyl)oxolan-3-ol hydrochloride in improving the efficiency and sustainability of biodiesel production processes (Leung & Guo, 2006).

Structural Dynamics in Membrane Proteins

The compound has also been implicated in the study of membrane protein dynamics, particularly in understanding the structural behavior of phospholamban within lipid bilayers. The work by Karim et al. (2004) demonstrates the use of spin-labeling techniques to gain insights into the conformational dynamics of phospholamban, a regulatory protein in cardiac muscle. This research provides a foundation for the development of therapeutic strategies targeting membrane proteins involved in various diseases (Karim et al., 2004).

Anticancer Compound Synthesis

Moreover, the synthesis and evaluation of analogs of trans-4-(Aminomethyl)oxolan-3-ol hydrochloride for anticancer activities have been explored. The study by Boyd et al. (1980) on the preparation and molecular structure determination of cyclophosphamide analogs sheds light on the structural requirements for therapeutic efficacy against cancer, emphasizing the potential of designing novel anticancer compounds based on this chemical structure (Boyd et al., 1980).

Salt Tolerance in Agriculture

Research has also investigated the role of trans-4-(Aminomethyl)oxolan-3-ol hydrochloride derivatives in enhancing plant salt tolerance. The study on transgenic canola by Sun et al. (2015) demonstrates the potential of genetic modifications to improve crop resilience to salinity stress, contributing to sustainable agricultural practices (Sun et al., 2015).

properties

IUPAC Name

(3R,4S)-4-(aminomethyl)oxolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-1-4-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIRTMUGIHHZTM-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(Aminomethyl)oxolan-3-ol hydrochloride

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